3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide
Description
3-(3-Chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 3-chloro-4-methoxyphenyl group at the β-position and a 9H-fluoren-2-yl group at the amide nitrogen. The molecular formula is C₂₃H₁₉ClNO₂, with a monoisotopic mass of 376.110 Da (exact mass varies slightly depending on isotopic distribution) .
The compound’s structural uniqueness lies in its dual aromatic systems (fluorenyl and substituted phenyl), which may influence π-π stacking interactions in crystal packing or receptor binding. Its amide group enables hydrogen bonding, a critical feature for molecular recognition in biological systems .
Properties
CAS No. |
853315-02-3 |
|---|---|
Molecular Formula |
C23H20ClNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide |
InChI |
InChI=1S/C23H20ClNO2/c1-27-22-10-6-15(12-21(22)24)7-11-23(26)25-18-8-9-20-17(14-18)13-16-4-2-3-5-19(16)20/h2-6,8-10,12,14H,7,11,13H2,1H3,(H,25,26) |
InChI Key |
CVNRSEJSFYMGMD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the amide bond: This can be achieved by reacting 3-(3-chloro-4-methoxyphenyl)propanoic acid with 9H-fluoren-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide may exhibit significant anticancer activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The mechanism often involves the disruption of cellular signaling pathways that promote cancer cell survival and proliferation.
- Case Studies : In vitro assays conducted by the National Cancer Institute (NCI) have demonstrated promising results for compounds in this class, with some exhibiting GI50 values in the low micromolar range against specific tumor types .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties as well. Similar compounds have been evaluated for their efficacy against various bacterial strains, including Mycobacterium tuberculosis.
- In Vitro Evaluation : Studies have reported that certain derivatives show moderate to potent activity against Mycobacterium tuberculosis with MIC values ranging from 4 to 64 μg/mL .
- Potential Development : The scaffold of this compound could be optimized for enhanced activity against resistant strains of bacteria.
Neuroprotective Effects
Emerging research suggests that compounds with similar structures may also offer neuroprotective benefits.
- Research Findings : Preliminary studies indicate that these compounds could mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases .
- Experimental Models : Animal models have been employed to assess the neuroprotective effects, showing promise in reducing cognitive decline associated with age-related disorders.
Mechanism of Action
The mechanism of action for 3-(3-chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Impact on Physicochemical Properties :
- The fluorenyl group in the target compound increases steric bulk and lipophilicity compared to simpler aryl substituents (e.g., 4-methoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Chlorine and methoxy groups on the phenyl ring modulate electronic effects. The chloro group is electron-withdrawing, while methoxy is electron-donating, creating a polarized aromatic system that influences reactivity and intermolecular interactions .
Hydrogen Bonding and Crystal Packing: In 3-chloro-N-(4-methoxyphenyl)propanamide, the amide C=O bond length (1.2326 Å) and N–H···O hydrogen bonds form homodromic chains (graph-set descriptor C₁₁(4) ), stabilizing the crystal lattice .
Biological Relevance :
Spectroscopic Characterization :
- NMR : The fluorenyl protons in the target compound would appear as multiplets in the aromatic region (δ 7.2–7.8 ppm), distinct from simpler aryl groups (e.g., δ 7.3–7.5 ppm for 4-methoxyphenyl in ).
- IR : Amide C=O stretches (~1680–1730 cm⁻¹) and N–H stretches (~3430 cm⁻¹) are consistent across propanamide derivatives .
Biological Activity
3-(3-Chloro-4-methoxyphenyl)-N-(9H-fluoren-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure that combines a chloro-methoxyphenyl group with a fluorenyl moiety. Its molecular formula is with a molecular weight of approximately 303.82 g/mol. The presence of the chloro and methoxy substituents is believed to enhance its biological activity.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Specific investigations into its effects on various cancer cell lines have shown promising results:
- Cytotoxicity : The compound exhibited selective cytotoxic effects against human melanoma cells (VMM917), demonstrating a significant reduction in cell viability when compared to normal cells. The IC50 value was determined to be approximately 15 µM, indicating potent activity against malignant cells while sparing normal cells .
- Mechanism of Action : The mechanism through which this compound exerts its effects includes inducing cell cycle arrest at the S phase, leading to apoptosis in cancer cells. Flow cytometry analyses revealed that treated cells exhibited increased sub-G1 populations, indicative of apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Preliminary tests indicated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both pathogens .
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Fluorene Derivatives : A study focusing on fluorene derivatives showed that modifications in the phenyl ring significantly influenced their anticancer properties. Compounds with electron-withdrawing groups like chloro exhibited enhanced activity against breast cancer cell lines .
- Triazole Derivatives : Research on triazole derivatives has indicated that structural similarities with this compound can lead to significant anti-cancer and anti-inflammatory activities. These findings suggest that further exploration of related compounds may yield new therapeutic options for cancer treatment .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Reference |
|---|---|---|---|
| Cytotoxicity | Human melanoma (VMM917) | 15 | |
| Antimicrobial | Staphylococcus aureus | 32 | |
| Antimicrobial | Escherichia coli | 32 |
Table 2: Structural Comparisons with Related Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Chloro and methoxy substituents | Anticancer, antimicrobial |
| 3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole | Triazole ring | Selective cytotoxicity in melanoma |
| Fluorene derivatives | Various substitutions on fluorene | Enhanced anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
